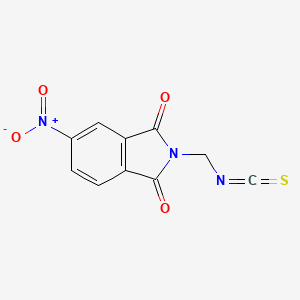
2-(Isothiocyanatomethyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isothiocyanatomethyl)-5-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an isothiocyanate group, a nitro group, and an isoindole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isothiocyanatomethyl)-5-nitro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the isoindole ring, followed by the introduction of the isothiocyanate and nitro groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often utilize continuous flow reactors and automated processes to enhance efficiency and reduce production costs. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the desired product’s high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Isothiocyanatomethyl)-5-nitro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of thiourea or urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Isothiocyanatomethyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt the function of proteins and enzymes, leading to various biological effects. The nitro group can also participate in redox reactions, further contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Isothiocyanatomethyl)-1H-isoindole-1,3(2H)-dione
- 5-Nitro-1H-isoindole-1,3(2H)-dione
- 2-(Methylthio)-5-nitro-1H-isoindole-1,3(2H)-dione
Uniqueness
2-(Isothiocyanatomethyl)-5-nitro-1H-isoindole-1,3(2H)-dione is unique due to the presence of both isothiocyanate and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups in the isoindole framework makes this compound a valuable target for research and development in various scientific fields.
Properties
CAS No. |
54455-36-6 |
|---|---|
Molecular Formula |
C10H5N3O4S |
Molecular Weight |
263.23 g/mol |
IUPAC Name |
2-(isothiocyanatomethyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C10H5N3O4S/c14-9-7-2-1-6(13(16)17)3-8(7)10(15)12(9)4-11-5-18/h1-3H,4H2 |
InChI Key |
MRIIAJPJZUCPPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















